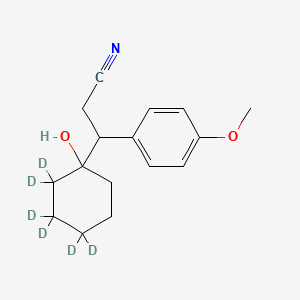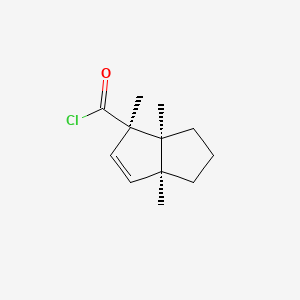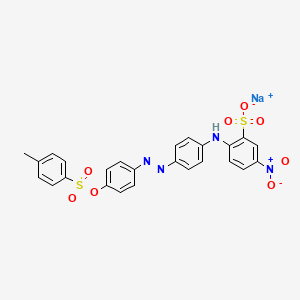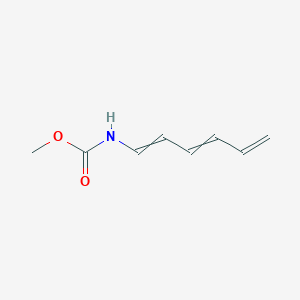
3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is a deuterated analog of a compound known for its applications in proteomics research. The compound has a molecular formula of C15H13D6NO2 and a molecular weight of 251.35 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the incorporation of deuterium atoms at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is widely used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, the compound is used in the study of metabolic pathways and the identification of biomarkers in biological samples .
Wirkmechanismus
The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interactions with enzymes and other proteins, which can be studied using various biochemical and biophysical techniques .
Vergleich Mit ähnlichen Verbindungen
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is unique due to its deuterated nature, which distinguishes it from non-deuterated analogs. Similar compounds include:
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d4
These compounds share similar chemical structures but differ in the number and position of deuterium atoms. The presence of deuterium atoms in 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 enhances its stability and provides unique advantages in research applications .
Eigenschaften
Molekularformel |
C16H21NO2 |
|---|---|
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
3-(2,2,3,3,4,4-hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-19-14-7-5-13(6-8-14)15(9-12-17)16(18)10-3-2-4-11-16/h5-8,15,18H,2-4,9-11H2,1H3/i2D2,3D2,10D2 |
InChI-Schlüssel |
HPKKWICRIRFOHM-WHTLUQIISA-N |
Isomerische SMILES |
[2H]C1(CCC(C(C1([2H])[2H])([2H])[2H])(C(CC#N)C2=CC=C(C=C2)OC)O)[2H] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC#N)C2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)


![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)

![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)



